![molecular formula C20H25FN6O2 B2688013 7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 838884-33-6](/img/structure/B2688013.png)
7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound “7-ethyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione” is a type of triazole-pyrimidine hybrid . These hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed and synthesized . The synthesis involved the use of mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of these compounds was characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were carried out in a round bottom flask with piperazine and potassium carbonate in CHCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Scientific Research Applications
Synthesis and Cardiovascular Activity
Researchers have synthesized derivatives of this compound, investigating their cardiovascular activity, including electrocardiographic, antiarrhythmic, and hypotensive activities. Notably, certain derivatives demonstrated strong prophylactic antiarrhythmic activity and hypotensive activity, showcasing their potential in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Antimycobacterial Activity
The compound's derivatives have also been evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. This research aimed at identifying potent inhibitors that disrupt the biosynthesis of peptidoglycan, highlighting the compound's relevance in developing new treatments for tuberculosis (Konduri et al., 2020).
Antimicrobial and Cytotoxic Evaluation
Derivatives of this compound have undergone synthesis and evaluation for their antimicrobial and cytotoxic activities. Initial findings indicated significant antibacterial effects against various microbial strains, offering a foundation for further research into their potential as antimicrobial agents (Sheu et al., 2003).
Luminescent Properties and Photo-induced Electron Transfer
The luminescent properties and photo-induced electron transfer capabilities of certain naphthalimide derivatives with a piperazine substituent were explored. This research provides insights into the compound's potential applications in fluorescent probes and materials science (Gan et al., 2003).
Antihistaminic Activity
Another line of research focused on synthesizing and evaluating the antihistaminic activity of derivatives of this compound. Some derivatives showed promise in inhibiting histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting potential applications in treating allergies and related conditions (Pascal et al., 1985).
Mechanism of Action
properties
IUPAC Name |
7-ethyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-4-27-16(22-18-17(27)19(28)24(3)20(29)23(18)2)13-25-9-11-26(12-10-25)15-8-6-5-7-14(15)21/h5-8H,4,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQACKHORRIRHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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